2-Oxopyrrolidine-1-carbaldehyde

説明

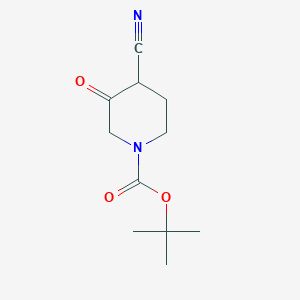

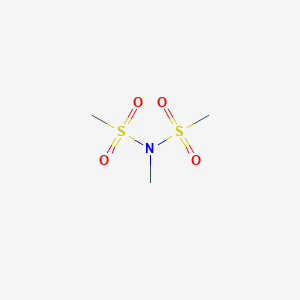

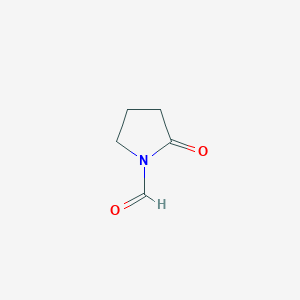

2-Oxopyrrolidine-1-carbaldehyde, also known as 2-Oxo-1-pyrrolidinecarboxaldehyde or N-formyl pyrrolidinone, is a compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein .Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 . Its canonical SMILES is C1CC(=O)N(C1)C=O . The compound has a topological polar surface area of 37.4 Ų and a complexity of 122 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 113.11 g/mol and an XLogP3-AA of -0.4 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds . The compound has an exact mass of 113.047678466 g/mol and a monoisotopic mass of 113.047678466 g/mol .科学的研究の応用

Supramolecular Chains in Magnetism

- Application : 2-Oxopyrrolidine-1-carbaldehyde derivatives have been used in creating supramolecular chains with magnetic properties. A study by Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative, in forming a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior (Dimosthenis P. Giannopoulos et al., 2014).

Synthesis of N-Heterocycles

- Application : The compound has been involved in novel syntheses of pyrrolidine-2-carbaldehydes, which are important in creating α-formylated N-heterocycles. This process was demonstrated by Wang et al. (2018), involving oxidative ring contraction and C-N bond reformation (F. Wang et al., 2018).

Chemical Transport Across Blood-Brain Barrier

- Application : A study by Bodor et al. (1978) showed that derivatives of this compound could be used to efficiently deliver quaternary pyridinium salts across the blood-brain barrier, indicating potential in drug delivery systems (N. Bodor et al., 1978).

Organometallic Chemistry

- Application : In the field of organometallic chemistry, studies have explored the crystal and molecular structures of complexes involving this compound derivatives. Shearer et al. (1980) reported on the structure of dimethylindium-pyridine-2-carbaldehyde oximate, revealing insights into the coordination and structural aspects of such compounds (H. Shearer et al., 1980).

Synthesis of Pyrrole Derivatives

- Application : Wu et al. (2018) highlighted the use of the compound in synthesizing pyrrole-2-carbaldehyde derivatives. This process involves oxidative annulation and direct Csp3-H to C═O oxidation, offering a novel approach in the synthesis of pyrrole derivatives (Xia Wu et al., 2018).

Spectrophotometric Determination of Iron

- Application : The compound has also been utilized in the spectrophotometric determination of iron. Gallego et al. (1979) reported using a derivative for the selective extraction and determination of trace amounts of iron in various samples, indicating its utility in analytical chemistry (M. Gallego et al., 1979).

Synthesis of Polycyclic Compounds

- Application : Metten et al. (2006) discussed the use of 2-oxo-5-(hetero)arylpyrroles, derived from this compound, in synthesizing polycyclic compounds like pyrrolo[3,4-d]pyridazinones. This study exemplifies the role of these derivatives as versatile synthetic building blocks (B. Metten et al., 2006).

Intramolecular Hydrogen Bonding Studies

- Application : The compound has been instrumental in studying intramolecular hydrogen bonding effects. Afonin et al. (2009) investigated the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, substantiated by DFT calculations, providing insights into molecular conformation and hydrogen bonding (A. Afonin et al., 2009).

Zinc(II) Complexes in Luminescence

- Application : In the study of luminescent materials, Konidaris et al. (2012) utilized pyridine-2-carbaldehyde oxime in zinc(II) benzoate chemistry, leading to the synthesis of complexes that display photoluminescence (K. Konidaris et al., 2012).

将来の方向性

The future directions for 2-Oxopyrrolidine-1-carbaldehyde could involve further exploration of its potential therapeutic uses, particularly given the promising results seen with some oxopyrrolidine derivatives in Alzheimer’s disease treatment . Additionally, further studies could explore the compound’s physicochemical properties and potential applications in other areas of chemistry and medicine.

作用機序

Target of Action

It’s known that pyrrolidine derivatives, which include 2-oxopyrrolidine-1-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives can influence biological activity, and this influence is often investigated in terms of steric factors and the structure–activity relationship (sar) of the studied compounds .

Pharmacokinetics

It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the synthetic strategies used in the creation of pyrrolidine derivatives can influence their biological profiles .

生化学分析

Biochemical Properties

The pyrrolidine ring in 2-Oxopyrrolidine-1-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the spatial orientation of substituents on the pyrrolidine ring

Cellular Effects

The effects of this compound on cells and cellular processes are not well studied. Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-oxopyrrolidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHICXNSREUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513493 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40321-44-6 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide](/img/structure/B3052244.png)